BenchChemオンラインストアへようこそ!

Torsemide Carboxylic Acid Methyl Ester

Mass Spectrometry Metabolite Identification Analytical Reference Standards

Torsemide Carboxylic Acid Methyl Ester (molecular formula C₁₇H₂₀N₄O₅S, molecular weight 392.43 g/mol) is the methyl ester derivative of Torsemide Carboxylic Acid (the major inactive M5 metabolite of the loop diuretic torsemide). It is supplied as a pale yellow solid soluble in DMSO and methanol, with commercial purity typically ≥95–98%.

Molecular Formula C₁₇H₂₀N₄O₅S
Molecular Weight 392.43
Cat. No. B1158896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTorsemide Carboxylic Acid Methyl Ester
Molecular FormulaC₁₇H₂₀N₄O₅S
Molecular Weight392.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Torsemide Carboxylic Acid Methyl Ester: Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


Torsemide Carboxylic Acid Methyl Ester (molecular formula C₁₇H₂₀N₄O₅S, molecular weight 392.43 g/mol) is the methyl ester derivative of Torsemide Carboxylic Acid (the major inactive M5 metabolite of the loop diuretic torsemide) . It is supplied as a pale yellow solid soluble in DMSO and methanol, with commercial purity typically ≥95–98% [1]. This compound functions primarily as a synthetic intermediate in the preparation of Torsemide Carboxylic Acid reference standards and as an analytical reference material for impurity profiling, rather than as a therapeutic agent . Its closest structural comparators include Torsemide Carboxylic Acid (free acid M5, MW 378.4), torsemide (parent drug, MW 348.4), and other torsemide process intermediates such as 3-aminobenzoic acid methyl ester [2].

Why Torsemide Carboxylic Acid Methyl Ester Cannot Be Replaced by the Free Acid M5 or Parent Torsemide in Analytical and Synthetic Workflows


Substituting Torsemide Carboxylic Acid Methyl Ester with the free acid M5 metabolite (Torsemide Carboxylic Acid) or with torsemide itself introduces quantifiable errors in chromatographic method development, impurity tracking, and synthetic intermediate reliability. The methyl ester differs from the free acid by +14 Da in molecular mass (392.43 vs. 378.4 g/mol) and by the replacement of a carboxylic acid proton with a methyl group, altering both lipophilicity and reversed-phase retention behaviour [1] . In torsemide impurity profiling per USP and EP monographs, relative response factors (RRFs) and retention times are compound-specific; a mis-assigned reference standard can shift acceptance criteria and compromise ANDA or DMF submission data integrity [2]. For synthetic chemistry applications, the methyl ester serves as a protected carboxyl intermediate, enabling chemoselective transformations that the free acid cannot undergo without undesired side reactions . The evidence items below quantify where these differences become operationally decisive.

Torsemide Carboxylic Acid Methyl Ester – Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Differentiation: Methyl Ester (392.43 Da) vs. Free Acid M5 (378.4 Da) in Mass Spectrometric Detection

The methyl ester derivative carries an additional mass of +14.03 Da relative to Torsemide Carboxylic Acid (M5), corresponding to the replacement of the carboxylic acid –OH with a –OCH₃ group. This mass shift is analytically decisive in LC-MS workflows: the methyl ester produces a distinct [M+H]⁺ ion at m/z 393.4, whereas the free acid M5 produces [M+H]⁺ at m/z 379.4 [1]. This prevents co-elution ambiguity and enables the methyl ester to serve as a differentiable internal standard or process marker in methods quantifying M5 . Torsemide itself (MW 348.4) differs by 44.0 Da, providing even greater chromatographic resolution but lacking the carboxyl-related structural relevance of the methyl ester for M5 pathway tracking [2].

Mass Spectrometry Metabolite Identification Analytical Reference Standards

Lipophilicity Increase: Methyl Esterification Shifts LogP Above the Free Acid M5 Baseline (LogP 2.319)

The computed LogP of Torsemide Carboxylic Acid (M5) is 2.319 [1]. Methyl esterification of a benzoic acid moiety typically increases LogP by approximately 0.5–1.0 log units, based on the Hansch π constant for –OCH₃ substitution (+0.5 to +0.6 relative to –OH) and the elimination of the ionisable carboxyl proton [2]. This places the estimated LogP of the methyl ester in the range of ~2.8–3.3. In the context of the Masereel et al. (1992) structure–activity relationship study, increased lipophilicity of torasemide derivatives correlated with enhanced Na⁺-2Cl⁻-K⁺ cotransporter inhibitory potency in the rabbit cortical thick ascending limb assay [3]. While M5 itself is biologically inactive, the methyl ester's elevated LogP is analytically relevant: it predicts longer reversed-phase HPLC retention and distinct solid-phase extraction (SPE) recovery profiles versus the more polar free acid.

Lipophilicity Chromatographic Retention Prodrug Design

Urinary Metabolite Abundance: M5 Is the Dominant Human Metabolite (34% of Dose), Making Its Methyl Ester Intermediate Analytically Critical for Reference Standard Supply Chains

After a single oral dose of torsemide, the amounts recovered in human urine are: torsemide 21%, metabolite M1 12%, metabolite M3 2%, and metabolite M5 (Torsemide Carboxylic Acid) 34% [1]. Thus, M5 is the single most abundant drug-related species in urine, accounting for more than the parent drug itself. In plasma, median Cmax after a 10 mg oral dose was 420 ng/mL for M5 (tmax 2 h) versus 2226 ng/mL for torsemide (tmax 1 h) [2]. Because M5 reference standards are prepared synthetically, the methyl ester serves as the direct precursor in the final hydrolysis/deprotection step [3]. The disproportionate abundance of M5 in biological matrices means that M5 reference material demand is correspondingly high for bioanalytical method calibration; the methyl ester intermediate is therefore a supply-chain-critical compound for any laboratory or CRO manufacturing M5 calibration standards.

Pharmacokinetics Metabolite Profiling Reference Standard Synthesis

Chromatographic Method Linearity and Impurity Range: Validated UPLC Method Establishes Quantitative Boundaries for Torsemide-Related Compounds

A validated reversed-phase UPLC method for torsemide tablet impurity determination achieved linear calibration for all known impurities with r² > 0.999 over the range 0.025–1.0% relative to the drug substance concentration [1]. Relative response factors (RRFs) were established for each impurity by the slope ratio method, enabling quantitation without individual impurity reference standards for routine use [1]. The USP torsemide monograph sets acceptance criteria of NMT 0.6% for Related Compound A and NMT 0.3% for Related Compound E, with total impurities NMT 1.1% [2]. While Torsemide Carboxylic Acid Methyl Ester is not yet listed as a named USP/EP impurity, its structural relationship to the M5 carboxylic acid pathway positions it as a candidate process-related impurity or degradant marker. Its availability at 98% purity [3] meets the ≥95% purity threshold typically required for impurity reference standards used in method validation.

HPLC/UPLC Validation Impurity Quantification Pharmacopoeial Compliance

Storage Stability Differentiation: −20°C Storage Requirement vs. 2–8°C for EP Impurity Standards

Torsemide Carboxylic Acid Methyl Ester requires storage at −20°C for maximum product recovery, with pre-use centrifugation recommended . In contrast, the European Pharmacopoeia Torasemide Impurity E reference standard is specified for storage at 2–8°C [1], and torsemide USP reference standards are stored at controlled room temperature in well-closed containers [2]. The −20°C requirement for the methyl ester indicates a higher susceptibility to hydrolytic degradation (ester hydrolysis to the free acid M5) under ambient or refrigerated conditions. This differential stability profile has direct procurement implications: shipments must include validated cold-chain packaging, and laboratory storage infrastructure must accommodate −20°C freezer capacity, unlike most torsemide-related reference compounds.

Reference Standard Stability Storage Conditions Procurement Logistics

Synthetic Intermediate Role: Methyl Ester as Protected Carboxyl Enables Chemoselective Synthesis of M5 Reference Standards Not Achievable with Free Acid Starting Material

The methyl ester serves as a carboxyl-protected intermediate in the synthesis of Torsemide Carboxylic Acid (M5), enabling chemoselective transformations at other functional groups without interference from the free carboxylic acid moiety [1]. This is documented in the patent literature for torsemide synthesis, where ester intermediates are employed to prevent undesired salt formation and side reactions during coupling steps [2]. The free acid M5, by contrast, is the final deprotected product and cannot be used as a synthetic building block for upstream modifications due to the reactivity of its unprotected carboxyl group. Commercially, the methyl ester is supplied with explicit reference to its role as an intermediate in M5 synthesis, citing the Engelhardt et al. (2006) analytical methodology for the final M5 product [1] [3].

Synthetic Chemistry Protecting Group Strategy Reference Standard Manufacturing

Torsemide Carboxylic Acid Methyl Ester: Evidence-Backed Procurement and Application Scenarios


Synthesis of Torsemide Carboxylic Acid (M5) Reference Standards for Bioanalytical Method Calibration

Laboratories developing LC-MS/MS methods for torsemide bioequivalence studies require M5 calibration standards. The methyl ester is the direct synthetic precursor: the ester is hydrolysed under controlled basic or acidic conditions to yield the free acid M5, which is then purified and characterised as the primary reference standard [1]. Given that M5 represents 34% of urinary drug-related material—more than the parent torsemide (21%)—calibration standard demand is disproportionately high [2]. Procuring the methyl ester in 98% purity ensures a well-characterised starting material with documented synthetic provenance traceable to Engelhardt et al. (2006) [3].

Pharmaceutical Impurity Profiling and ANDA/DMF Submission Support

Generic pharmaceutical manufacturers filing ANDAs for torsemide tablets must demonstrate comprehensive impurity profiling per ICH Q3A/Q3B. The validated UPLC method of Patel et al. (2011) provides a regulatory-accepted framework with linearity r² > 0.999 and validated RRFs across the 0.025–1.0% range [4]. While current USP/EP monographs name impurities A–C and E, process-related impurities from the M5 synthetic pathway are not explicitly listed. The methyl ester can serve as a characterised process impurity marker or system suitability test compound, supporting method specificity demonstrations required by regulators [4] [5].

Structure–Activity Relationship Studies on Loop Diuretic Derivatives

The Masereel et al. (1992) study demonstrated that increasing lipophilicity of torasemide derivatives correlates with enhanced Na⁺-2Cl⁻-K⁺ cotransporter inhibition, with optimised analogs (JDL 961, IC₅₀ = 1.2–1.8 μM) showing 4–8 fold greater potency than torasemide (IC₅₀ = 13–31 μM) [6]. The methyl ester, with its higher LogP than the free acid M5, represents a tool compound for probing the lipophilicity–activity relationship within the M5 structural space. Although M5 itself is pharmacologically inactive, its methyl ester can serve as a lipophilic reference point in SAR campaigns exploring the boundary between metabolite inactivation and prodrug activation [6].

Cold-Chain-Validated Reference Material Procurement for Stability-Indicating Methods

The methyl ester's −20°C storage requirement differentiates it from most torsemide-related reference standards (stored at 2–8°C or room temperature). Laboratories developing stability-indicating HPLC methods that include ester hydrolysis degradants as system suitability markers must source the methyl ester as the intact starting point for forced degradation studies. Procurement specifications should mandate cold-chain shipping validation and certificate of analysis documentation confirming post-shipment purity retention [7].

Quote Request

Request a Quote for Torsemide Carboxylic Acid Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.